molecular formula C17H18N2OS B2853278 5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole CAS No. 431882-36-9

5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole

Cat. No. B2853278
CAS RN: 431882-36-9
M. Wt: 298.4
InChI Key: DSNOCNZNVGOKNE-UHFFFAOYSA-N
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Description

“5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives has seen significant advances recently . One method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety . The crystal structure of a similar compound, 2-methylimidazole, is in the orthorhombic crystal system with space group P 2 1 2 1 2 . The molecule of 2-methylimidazole is approximately planar .


Chemical Reactions Analysis

Imidazole-based compounds have been used to fabricate supramolecular catalysts, which possess catechol oxidase-like dicopper center with multiple imidazole as the coordination sphere . The phenol derivatives and the dissolved oxygen were used as the substrates .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Mechanism of Action

Imidazole-based compounds have a broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .

Safety and Hazards

Imidazole may form combustible dust concentrations in air . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and may damage the unborn child .

Future Directions

Imidazole and its derivatives are one of the most important and widely used heterocycles in medicinal chemistry, natural products, and synthetic chemicals . The research and development of imidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This opens up new opportunities for researchers to design future generation novel and potent imidazole-containing drugs .

properties

IUPAC Name

6-ethoxy-2-(2-phenylethylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-2-20-14-8-9-15-16(12-14)19-17(18-15)21-11-10-13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNOCNZNVGOKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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